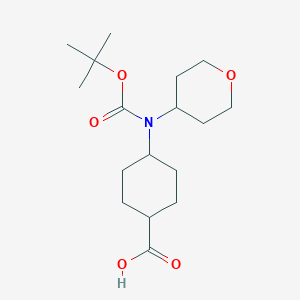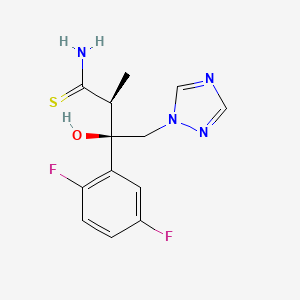![molecular formula C10H13FN5O6P B12068252 [5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-fluorophosphinic acid](/img/structure/B12068252.png)
[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-fluorophosphinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adenosine monophosphofluoridate is a nucleotide analog that consists of a phosphate group, the sugar ribose, and the nucleobase adenine, with a fluorine atom replacing one of the oxygen atoms in the phosphate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of adenosine monophosphofluoridate typically involves the fluorination of adenosine monophosphate. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled conditions to replace the hydroxyl group with a fluorine atom .
Industrial Production Methods: Industrial production of adenosine monophosphofluoridate may involve large-scale fluorination processes using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Adenosine monophosphofluoridate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under specific conditions.
Hydrolysis: The compound can hydrolyze to form adenosine monophosphate and fluoride ion in the presence of water.
Common Reagents and Conditions:
Fluorinating Agents: Diethylaminosulfur trifluoride (DAST) is commonly used for the fluorination process.
Hydrolysis Conditions: Acidic or basic conditions can facilitate the hydrolysis of adenosine monophosphofluoridate.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted adenosine monophosphate derivatives can be formed.
Hydrolysis Products: Adenosine monophosphate and fluoride ion are the primary products of hydrolysis.
Scientific Research Applications
Adenosine monophosphofluoridate has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of fluorinated nucleotides and other fluorinated compounds.
Biology: The compound is studied for its potential role in modifying nucleic acids and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes and pathways.
Industry: It is used in the development of novel materials and as a precursor for other fluorinated compounds.
Mechanism of Action
The mechanism of action of adenosine monophosphofluoridate involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes that recognize adenosine monophosphate, potentially inhibiting their activity.
Pathways Involved: It may interfere with metabolic pathways involving nucleotides, affecting processes such as DNA and RNA synthesis
Comparison with Similar Compounds
Adenosine Monophosphate: Similar in structure but lacks the fluorine atom.
Adenosine Diphosphate: Contains two phosphate groups instead of one.
Adenosine Triphosphate: Contains three phosphate groups and is a key energy carrier in cells
Uniqueness: Adenosine monophosphofluoridate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and altered reactivity compared to its non-fluorinated counterparts .
Properties
Molecular Formula |
C10H13FN5O6P |
|---|---|
Molecular Weight |
349.21 g/mol |
IUPAC Name |
[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-fluorophosphinic acid |
InChI |
InChI=1S/C10H13FN5O6P/c11-23(19,20)21-1-4-6(17)7(18)10(22-4)16-3-15-5-8(12)13-2-14-9(5)16/h2-4,6-7,10,17-18H,1H2,(H,19,20)(H2,12,13,14) |
InChI Key |
PZWOGYWWDIXJIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)F)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




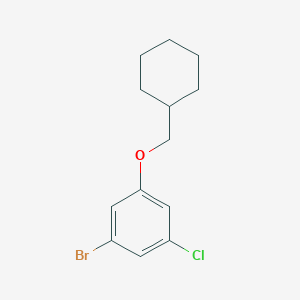
![N-(4'-bromo-[1,1'-biphenyl]-2-yl)ethanesulfonamide](/img/structure/B12068193.png)

![5-(7,8-Dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentanal](/img/structure/B12068196.png)


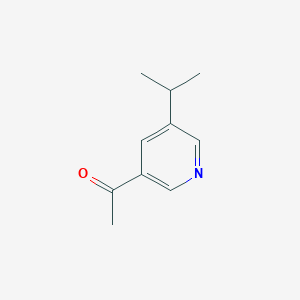
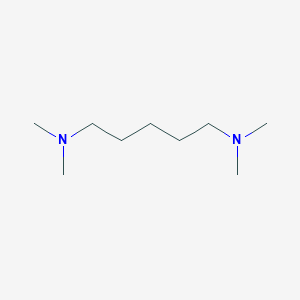
![Ethanol, 2-[(4-chloro-2-pyrimidinyl)methylamino]-](/img/structure/B12068220.png)
